![molecular formula C17H16N4OS B11963655 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963655.png)
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a methylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring and the presence of both methoxy and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-6-3-4-9-15(12)16-19-20-17(23)21(16)18-11-13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
FDUZVAGWTPWIMZ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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